molecular formula C18H54N3Si6Sm B3068297 Tris[N,N-bis(trimethylsilyl)amide]samarium(III) CAS No. 35789-01-6

Tris[N,N-bis(trimethylsilyl)amide]samarium(III)

Cat. No.: B3068297
CAS No.: 35789-01-6
M. Wt: 631.5 g/mol
InChI Key: MUFPZLRACJKLCI-UHFFFAOYSA-N
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Description

Tris[N,N-bis(trimethylsilyl)amide]samarium(III) is an organometallic compound with the molecular formula Sm(N(Si(CH₃)₃)₂)₃. It is a samarium-based compound where the samarium ion is coordinated by three bis(trimethylsilyl)amide ligands. This compound is known for its use as a catalyst in various organic reactions and polymerization processes .

Scientific Research Applications

Tris[N,N-bis(trimethylsilyl)amide]samarium(III) has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Tris[N,N-bis(trimethylsilyl)amide]samarium(III), also known as Samarium Tris(Hexamethyldisilazde), is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Tris[N,N-bis(trimethylsilyl)amide]samarium(III) accelerates chemical reactions without being consumed in the process . It interacts with the reactants, reducing the activation energy required for the reaction and enabling the reaction to proceed more efficiently .

Biochemical Pathways

Tris[N,N-bis(trimethylsilyl)amide]samarium(III) is involved in several biochemical pathways, including the coordination polymerization of renewable butyrolactone-based vinyl monomers, intramolecular hydroamination of non-activated alkenes, chiral functionalization of isoxazoles, and enantioselective hydroamination/cyclization . These pathways lead to the synthesis of various complex organic compounds.

Pharmacokinetics

It’s important to note that it reacts violently with water , which could impact its stability and handling in aqueous environments.

Result of Action

The result of Tris[N,N-bis(trimethylsilyl)amide]samarium(III)'s action as a catalyst is the efficient production of desired products from specific reactants . It enables chemical reactions to proceed at a faster rate or under milder conditions than would be possible without its presence.

Action Environment

The efficacy and stability of Tris[N,N-bis(trimethylsilyl)amide]samarium(III) can be influenced by environmental factors. For instance, it reacts violently with water , so it must be handled and stored in a dry environment. Additionally, its melting point is between 93-106°C , so it should be used within this temperature range for optimal performance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris[N,N-bis(trimethylsilyl)amide]samarium(III) can be synthesized through the reaction of samarium(III) chloride with sodium bis(trimethylsilyl)amide in a solvent such as tetrahydrofuran (THF). The reaction typically proceeds via a salt metathesis mechanism, resulting in the formation of the desired product and sodium chloride as a byproduct .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of anhydrous conditions and inert atmosphere is crucial to prevent hydrolysis and oxidation of the sensitive samarium compound .

Chemical Reactions Analysis

Types of Reactions: Tris[N,N-bis(trimethylsilyl)amide]samarium(III) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Coordination Polymerization: Produces polymers with specific properties based on the monomers used.

    Hydroamination: Forms amine-functionalized products.

    Chiral Functionalization: Results in chiral isoxazole derivatives.

Comparison with Similar Compounds

Uniqueness: Tris[N,N-bis(trimethylsilyl)amide]samarium(III) is unique due to its specific catalytic properties, particularly in the polymerization of renewable monomers and hydroamination reactions. Its reactivity and selectivity in these processes make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

bis(trimethylsilyl)azanide;samarium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H18NSi2.Sm/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFPZLRACJKLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sm+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54N3Si6Sm
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35789-01-6
Record name Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
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Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
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Tris[N,N-bis(trimethylsilyl)amide]samarium(III)

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